2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide is a complex organic compound that features a brominated dibenzo[c,e][1,2]thiazine core
Preparation Methods
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Bromination: Introduction of a bromine atom into the dibenzo[c,e][1,2]thiazine core.
Oxidation: Conversion of the thiazine sulfur to its dioxide form.
Acetylation: Attachment of the acetamide group.
Alkylation: Introduction of the isopropoxypropyl side chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur or other reactive sites.
Reduction: Reduction reactions can target the bromine or the sulfur dioxide groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar compounds include other brominated dibenzo[c,e][1,2]thiazine derivatives and acetamide-containing molecules. Compared to these, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of the isopropoxypropyl side chain, which may confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H23BrN2O4S |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C20H23BrN2O4S/c1-14(2)27-11-5-10-22-20(24)13-23-18-9-8-15(21)12-17(18)16-6-3-4-7-19(16)28(23,25)26/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,22,24) |
InChI Key |
ZDSTZLNUWVHEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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